Hydrogen-Bond Donor Capacity Differentiates 6-Amino-5-decyl-4-pyrimidinol from C6-Methyl and C6-Unsubstituted 5-Decyl-4-pyrimidinols
The C6 primary amino group of 6-amino-5-decyl-4-pyrimidinol provides 2 hydrogen-bond donors (HBD), compared with 0–1 HBD for the close analog 5-decyl-2,6-dimethyl-4-pyrimidinol (C16H28N2O, MW 264.41) which replaces the C6-NH2 with a methyl group incapable of hydrogen donation [1]. This difference is critical for nucleoside analogue design, where the C6 amino group participates in Watson-Crick base pairing interactions essential for recognition by nucleoside-metabolizing enzymes [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (C6-NH2 + N1-H / O4-H tautomer) |
| Comparator Or Baseline | 5-Decyl-2,6-dimethyl-4-pyrimidinol: 0–1 HBD (only tautomeric O4-H; C6-CH3 has no donor capacity) |
| Quantified Difference | ≥1 additional HBD; qualitative shift from H-bond acceptor-only to donor-acceptor hybrid |
| Conditions | Calculated molecular property (basechem.org); structural comparison by SMILES |
Why This Matters
This HBD difference determines whether the compound can function as a nucleobase mimetic in nucleoside analogue synthesis, directly affecting its procurement relevance for medicinal chemistry programs targeting antiviral or antimycobacterial nucleoside pathways.
- [1] Basechem.org. 6-Amino-5-decyl-4-pyrimidinol — Calculated Properties: XlogP=4, HBD=2, HBA=2, Rotatable Bonds=9, TPSA=67.5. URL: https://www.basechem.org (accessed 2026-05-06). View Source
- [2] Bradshaw, T.K.; Hutchinson, D.W. 5-Substituted Pyrimidine Nucleosides and Nucleotides. Chem. Soc. Rev. 1977, 6, 43–62. (Class-level review establishing the role of C6-amino groups in nucleobase recognition). View Source
